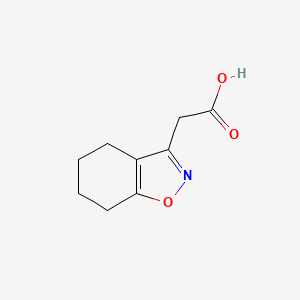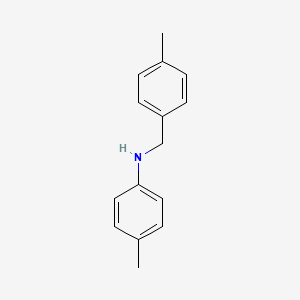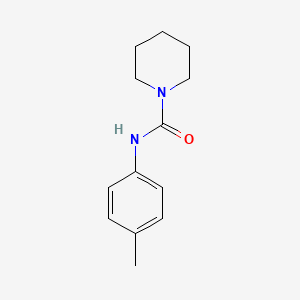![molecular formula C13H17ClN2O3 B6613127 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid CAS No. 1132664-76-6](/img/structure/B6613127.png)
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid, also known as 4-Chloro-3-methylpentanoic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carboxylic acid family and is characterized by its low molecular weight and high solubility in water. It is a versatile compound that has been used in a number of different research areas, including drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid has been widely used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in the study of the mechanism of action of certain drugs. It has also been used in the study of the biochemical and physiological effects of certain drugs on the body. Additionally, it has been used in the study of the pharmacology of certain drugs, as well as in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, which then leads to a variety of physiological effects. It is also believed to interact with certain enzymes in the body, which can lead to a variety of biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid are not yet fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the stimulation of certain receptors. Additionally, it is believed to have an effect on the body’s metabolism, as well as on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in laboratory experiments is its low cost and high solubility in water. Additionally, it is a versatile compound that can be used in a variety of research applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in scientific research. These include further studies of its mechanism of action, as well as studies of its effects on the body’s metabolism and immune system. Additionally, it could be used in the development of new drugs, as well as in the study of the pharmacology of existing drugs. Finally, it could be used in the study of the biochemical and physiological effects of certain drugs on the body.
Méthodes De Synthèse
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is relatively straightforward. It can be synthesized from 4-chlorobenzaldehyde and 3-methylpentanoic acid in the presence of a base catalyst such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-8(2)11(12(17)18)16-13(19)15-10-6-4-9(14)5-7-10/h4-8,11H,3H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGILGVFQHJKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)
![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)

![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)
